SMARCA4 Bromodomain Binding Affinity Compared to a Close Structural Analog
In a BROMOscan assay against the human SMARCA4 bromodomain (residues A1448–S1575), N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide exhibited a Kd of 510 nM, while the closely related benzamide analog (N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide) showed no detectable binding (Kd > 10,000 nM). This demonstrates that the 3,5-dimethoxy substitution is critical for SMARCA4 engagement [1].
| Evidence Dimension | Binding affinity (Kd) for human SMARCA4 bromodomain |
|---|---|
| Target Compound Data | Kd = 510 nM (BROMOscan assay) |
| Comparator Or Baseline | N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide (lacking 3,5-dimethoxy groups): Kd > 10,000 nM |
| Quantified Difference | >19.6-fold improvement in binding affinity |
| Conditions | Human SMARCA4 bromodomain (A1448–S1575), BROMOscan assay, bacterial expression system |
Why This Matters
The presence of the 3,5-dimethoxybenzamide group is a key structural determinant for SMARCA4 bromodomain recognition, directly impacting compound selection for BRG1-focused studies.
- [1] BindingDB Entry BDBM50598934 (CHEMBL5183240). Kd = 510 nM for SMARCA4 bromodomain. View Source
